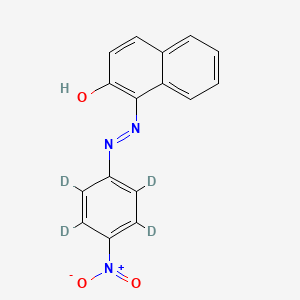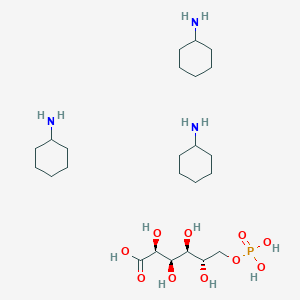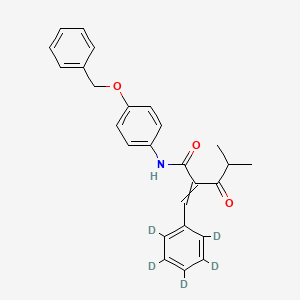
1-Oleoyl-3-linoleoyl-rac-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Oleoyl-3-linoleoyl-rac-glycerol is a natural product found in Hyoscyamus niger with data available.
Mechanism of Action
Target of Action
1-Oleoyl-3-linoleoyl-rac-glycerol, also known as monoolein, primarily targets lipoprotein lipase . Lipoprotein lipase is an enzyme that plays a crucial role in lipid metabolism, particularly in the hydrolysis of triglycerides .
Mode of Action
Monoolein exhibits both inhibitory and anti-inhibitory action on the lipoprotein lipase-mediated triglyceride hydrolysis . This means it can both enhance and reduce the activity of lipoprotein lipase, depending on the physiological context .
Biochemical Pathways
The primary biochemical pathway affected by monoolein is the lipid metabolism pathway , specifically the hydrolysis of triglycerides . By modulating the activity of lipoprotein lipase, monoolein can influence the breakdown and utilization of triglycerides, which are a major form of stored energy in the body .
Pharmacokinetics
It’s known that monoolein is a component of various lipid-based drug delivery systems, suggesting it may have favorable bioavailability .
Result of Action
The modulation of lipoprotein lipase activity by monoolein can impact the body’s energy homeostasis. By influencing the hydrolysis of triglycerides, monoolein can affect the availability of free fatty acids for energy production . Additionally, monoolein is used in the development of nanoparticulate liquid dispersions for drug delivery, indicating its potential role in enhancing the efficacy of therapeutic agents .
Action Environment
The action of monoolein can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the formation of monoolein-based liquid crystalline phases, which are used in drug delivery systems . .
Biochemical Analysis
Biochemical Properties
1-Oleoyl-3-linoleoyl-rac-glycerol is involved in several biochemical reactions, primarily related to lipid metabolism. It interacts with enzymes such as lipoprotein lipase, which catalyzes the hydrolysis of triglycerides into free fatty acids and glycerol . This interaction is crucial for the mobilization and utilization of stored fats in the body. Additionally, this compound can act as a substrate for monoacylglycerol lipase, further breaking down into monoacylglycerols and free fatty acids .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of protein kinase C, a key enzyme in signal transduction pathways . This modulation can affect cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact the expression of genes involved in lipid metabolism and inflammatory responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes such as lipoprotein lipase, influencing the hydrolysis of triglycerides . Additionally, it can interact with membrane receptors and transporters, affecting cellular uptake and distribution of lipids . These interactions can lead to changes in gene expression and enzyme activity, ultimately impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other biomolecules . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in lipid metabolism and inflammatory responses . These effects can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can enhance lipid metabolism and improve energy utilization . At higher doses, it may lead to adverse effects such as lipid accumulation and inflammation . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis and degradation of triglycerides . It interacts with enzymes such as acyl-CoA synthetase and glycerol-3-phosphate acyltransferase, which are involved in the esterification of fatty acids to glycerol . These interactions can affect metabolic flux and the levels of various metabolites in the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It can be incorporated into lipid droplets and membranes, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and its effects on cellular function.
Subcellular Localization
This compound is localized in various subcellular compartments, including lipid droplets, endoplasmic reticulum, and plasma membrane . Its activity and function can be influenced by post-translational modifications and targeting signals that direct it to specific organelles . These localizations are crucial for its role in lipid metabolism and cellular signaling.
Properties
IUPAC Name |
(2-hydroxy-3-octadeca-9,12-dienoyloxypropyl) octadec-9-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11,13,17-20,37,40H,3-10,12,14-16,21-36H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GREDRAMJRDQWEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H70O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(S)-N-[1-(4-Cyclopropylmethyl-3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]-3-(2-fluoro-phenyl)acrylamide](/img/structure/B1140279.png)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)


![2(R,S)-Hydroxy-4[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/no-structure.png)
![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)
![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)




